molecular formula C22H20O8 B14665415 5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid CAS No. 50549-39-8

5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid

Cat. No.: B14665415
CAS No.: 50549-39-8
M. Wt: 412.4 g/mol
InChI Key: HDIQNBMOOYYONB-UHFFFAOYSA-N
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Description

5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound characterized by its xanthene core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of acetyloxy groups and a carboxylic acid moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acetylation of hydroxyl groups using acetic anhydride in the presence of a base such as pyridine . The xanthene core can be constructed through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific methods may vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The acetyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9-Oxo-9H-xanthene-2-carboxylic acid: Lacks the acetyloxy groups, resulting in different chemical properties.

    5,7-Dihydroxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains hydroxyl groups instead of acetyloxy groups, affecting its reactivity and applications.

Uniqueness

The combination of these functional groups with the xanthene core structure provides a versatile platform for chemical modifications and interactions with biological targets .

Properties

CAS No.

50549-39-8

Molecular Formula

C22H20O8

Molecular Weight

412.4 g/mol

IUPAC Name

5,7-bis(1-acetyloxyethyl)-9-oxoxanthene-2-carboxylic acid

InChI

InChI=1S/C22H20O8/c1-10(28-12(3)23)15-8-16(11(2)29-13(4)24)21-18(9-15)20(25)17-7-14(22(26)27)5-6-19(17)30-21/h5-11H,1-4H3,(H,26,27)

InChI Key

HDIQNBMOOYYONB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C(=C1)C(C)OC(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O)OC(=O)C

Origin of Product

United States

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